N1,N5-BIS(NAPHTHALEN-1-YL)NAPHTHALENE-1,5-DISULFONAMIDE
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Overview
Description
N1,N5-BIS(NAPHTHALEN-1-YL)NAPHTHALENE-1,5-DISULFONAMIDE is a complex organic compound characterized by the presence of naphthalene rings and sulfonamide groups
Preparation Methods
The synthesis of N1,N5-BIS(NAPHTHALEN-1-YL)NAPHTHALENE-1,5-DISULFONAMIDE typically involves the reaction of naphthalene derivatives with sulfonamide groups under specific conditions. One common method includes the use of naphthalene-1,5-diamine as a starting material, which undergoes sulfonation to introduce the sulfonamide groups. The reaction conditions often involve the use of strong acids or bases to facilitate the sulfonation process .
Chemical Reactions Analysis
N1,N5-BIS(NAPHTHALEN-1-YL)NAPHTHALENE-1,5-DISULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of naphthalene sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide groups to amine groups under specific conditions.
Scientific Research Applications
N1,N5-BIS(NAPHTHALEN-1-YL)NAPHTHALENE-1,5-DISULFONAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it useful in studying molecular interactions and binding affinities.
Industry: Used in the production of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of N1,N5-BIS(NAPHTHALEN-1-YL)NAPHTHALENE-1,5-DISULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with biological molecules, while the naphthalene rings provide a stable aromatic framework for these interactions. This allows the compound to effectively bind to and modulate the activity of various proteins and enzymes .
Comparison with Similar Compounds
N1,N5-BIS(NAPHTHALEN-1-YL)NAPHTHALENE-1,5-DISULFONAMIDE can be compared to other naphthalene-based compounds such as:
N,N′-Bis(naphthalen-1-yl)-N,N′-bis(phenyl)benzidine: Known for its use in organic light-emitting diodes (OLEDs).
1,4-Bis(naphthalen-1-ylethynyl)benzene: Used in the synthesis of polymers and oligomers
These compounds share similar structural features but differ in their specific functional groups and applications, highlighting the unique properties of this compound.
Properties
IUPAC Name |
1-N,5-N-dinaphthalen-1-ylnaphthalene-1,5-disulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N2O4S2/c33-37(34,31-27-17-5-11-21-9-1-3-13-23(21)27)29-19-7-16-26-25(29)15-8-20-30(26)38(35,36)32-28-18-6-12-22-10-2-4-14-24(22)28/h1-20,31-32H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INPJBXSTEZNYEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=CC4=C3C=CC=C4S(=O)(=O)NC5=CC=CC6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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